Product packaging for BM 06.021(Cat. No.:CAS No. 144906-27-4)

BM 06.021

Cat. No.: B1175978
CAS No.: 144906-27-4
Attention: For research use only. Not for human or veterinary use.
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Description

BM 06.021 is an unglycosylated recombinant tissue-type plasminogen activator (rt-PA) produced in Escherichia coli . This expression system yields a molecule with altered pharmacokinetic properties that significantly enhance its thrombolytic efficacy in vivo compared to glycosylated rt-PA (alteplase), while maintaining an identical in vitro specific fibrinolytic activity . Its primary research application is in the study of advanced thrombolytic therapies for cardiovascular diseases. The key value of this compound for investigators lies in its superior pharmacokinetic profile. Preclinical studies in rabbit models demonstrated a longer plasma half-life and a significantly lower clearance rate than alteplase . These properties contribute to its heightened in vivo potency, as shown by a 2.1-fold lower effective dose for 50% thrombolysis (ED50) in a rabbit model of jugular vein thrombosis . Furthermore, research in a canine model of coronary artery thrombosis indicated that a single intravenous bolus injection of this compound could achieve a reperfusion rate equivalent to that of a prolonged infusion of a much higher dose of alteplase . This compound represents a valuable tool for researching efficient bolus-administered thrombolysis and for exploring mechanisms of clot dissolution. It is supplied for research purposes and is strictly labeled For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

144906-27-4

Molecular Formula

C10H10FNO3

Synonyms

BM 06.021

Origin of Product

United States

Molecular Engineering and Bioproduction of Bm 06.021

Design Principles and Structural Considerations of Unglycosylated Recombinant Tissue-Type Plasminogen Activator (BM 06.021).

Tissue-type plasminogen activator (t-PA) is a crucial serine protease involved in fibrinolysis, the process of dissolving blood clots. pharmakb.comwikipedia.org Full-length human t-PA is a complex protein of approximately 527 amino acids, characterized by five distinct structural domains: a finger (F) domain, an epidermal growth factor-like (EGF or G) domain, two kringle domains (K1 and K2), and a catalytic protease (P) domain. nih.govmims.comidrblab.net It contains 17 disulfide bonds essential for its proper folding and function. nih.gov

This compound is designed as an unglycosylated form of recombinant t-PA, a characteristic that differentiates it from naturally occurring or mammalian cell-produced t-PA, which typically undergoes glycosylation. 36.112.18

The primary rationale for designing recombinant proteins, such as this compound, in an unglycosylated form, particularly for expression in microbial hosts like Escherichia coli, stems from the inherent limitations of prokaryotic expression systems. E. coli lacks the cellular machinery required to perform complex eukaryotic post-translational modifications, including glycosylation. nih.gov36.112.18mdpi.com

Producing unglycosylated proteins in E. coli offers several advantages:

Simplicity and Cost-Effectiveness : E. coli expression is generally simpler, faster, and more economical compared to eukaryotic systems (e.g., mammalian cells), which are necessary for producing glycosylated proteins. nih.gov36.112.18 This makes the production of unglycosylated variants like this compound more affordable.

Reduced Heterogeneity : Glycosylation can lead to significant heterogeneity in the final protein product due to variations in glycan structures. By omitting glycosylation, the resulting recombinant protein is more homogeneous, simplifying purification and characterization, and ensuring a more consistent product.

Functional Considerations : While glycosylation can influence protein stability, solubility, and immunogenicity, for certain applications or engineered variants, the absence of glycosylation does not impede desired biological activity.

To understand this compound's structural context, it is useful to compare it with full-length t-PA and other well-characterized t-PA variants, such as BM 06.022.

Full-length t-PA : Comprises five domains: Finger (F), Epidermal Growth Factor (EGF), Kringle 1 (K1), Kringle 2 (K2), and Protease (P). Its molecular weight is approximately 64-70 kDa. pharmakb.comnih.gov

BM 06.022 (Reteplase) : This is a widely studied deletion variant of t-PA. BM 06.022, also known as Reteplase (B1178584), is an unglycosylated single-chain t-PA variant produced in E. coli. mims.com Structurally, it consists solely of the Kringle 2 (K2) and the Protease (P) domains, lacking the N-terminal Finger, EGF, and Kringle 1 domains present in full-length t-PA. mims.com BM 06.022 has a molecular weight of 39 kDa and contains nine disulfide bonds, fewer than the 17 found in full-length t-PA. Despite these deletions, studies have shown that the biochemical properties of the Kringle 2 and protease domains, including the active site and the complex conformational changes upon activation, are maintained in the refolded BM 06.022. 36.112.18

The structural differences between these t-PA variants are summarized in the table below:

Variant NameDomain CompositionMolecular Weight (approx.)Glycosylation StatusDisulfide Bonds (approx.)
Full-length t-PAF-EGF-K1-K2-P64-70 kDaGlycosylated17
BM 06.022 (Reteplase)K2-P (deletion of F, EGF, K1)39 kDaUnglycosylated9
This compoundUnglycosylated recombinant t-PANot specified (similar to full-length or variant)UnglycosylatedNot specified

Note: The exact domain composition of this compound is not explicitly detailed in available literature, but it is characterized as an unglycosylated recombinant t-PA. 36.112.18

Heterologous Expression Systems and Bioprocess Methodologies.

The production of this compound in Escherichia coli leverages the advantages of microbial expression systems. However, it also necessitates specific strategies to overcome challenges associated with expressing complex eukaryotic proteins in a prokaryotic environment. nih.gov36.112.18

Optimizing gene expression in E. coli for recombinant proteins like this compound involves several key strategies to maximize yield and ensure proper protein synthesis:

Codon Optimization : To enhance translation efficiency, the gene encoding this compound is typically optimized to match the preferred codon usage of E. coli. 36.112.18 This involves modifying the gene sequence without altering the amino acid sequence.

Promoter Selection : Strong and inducible promoters, such as the T7 promoter system, are commonly employed to drive high-level gene expression. nih.gov The T7 RNA polymerase system, for instance, is known for its rapid transcription rates. nih.gov

Expression Vectors and Host Strains : The choice of expression vector and E. coli host strain is critical. Vectors are designed with appropriate regulatory elements, and engineered strains (e.g., BL21(DE3) for T7-based systems) are often used. nih.gov36.112.18 Some strains are modified to co-express rare tRNAs, addressing issues related to rare codons in the target gene. nih.gov

Fusion Tags : The use of solubility-enhancing fusion tags can improve the soluble expression of recombinant proteins in E. coli, although their subsequent removal may present challenges.

Periplasmic Expression : For proteins requiring disulfide bonds, directing expression to the oxidizing environment of the E. coli periplasm can facilitate correct disulfide bond formation and folding, mitigating the reducing cytoplasmic environment. nih.gov

Overexpression of complex eukaryotic proteins in E. coli frequently leads to the formation of insoluble aggregates known as inclusion bodies. nih.gov36.112.18 Recovering active this compound from inclusion bodies typically involves a multi-step process:

Inclusion Body Isolation : This initial step involves mechanical disruption of bacterial cells (e.g., homogenization, sonication) followed by differential centrifugation to separate the dense inclusion bodies from soluble cellular components.

Solubilization : The isolated inclusion bodies, containing denatured and aggregated protein, are solubilized using strong chemical denaturants such as guanidinium (B1211019) chloride (GdmCl) or urea, often at high concentrations (e.g., 6-8 M GdmCl or 2-8 M urea). For proteins with multiple cysteine residues, reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol are added to break incorrect disulfide bonds.

Refolding : This is a critical and often challenging step, as it involves guiding the denatured protein to refold into its correct, biologically active three-dimensional conformation while minimizing aggregation. Common refolding methods include:

Dilution Method : The solubilized protein is rapidly or slowly diluted into a large volume of refolding buffer. This reduces the concentration of the denaturant and the protein, thereby favoring intramolecular folding over intermolecular aggregation. Refolding is typically performed at low protein concentrations (e.g., 10-100 μg/ml).

Dialysis : Denaturants are slowly removed by dialyzing the solubilized protein against a refolding buffer. This gradual removal can facilitate more controlled folding.

Chemical Additives : Various chemical additives are incorporated into refolding buffers to suppress aggregation and improve refolding yields. Examples include L-arginine (at concentrations ranging from 200 mM to 1000 mM), which helps prevent the aggregation of folding intermediates, and glutathione (B108866) redox pairs (reduced glutathione (GSH) and oxidized glutathione (GSSG), typically 2-20 mM), which are crucial for the correct formation of disulfide bonds.

pH Optimization : The pH of the refolding buffer can significantly influence refolding efficiency and the activity of the refolded protein. For instance, an optimal pH of 10 has been reported for recombinant plasminogen activator.

On-Column Refolding : This technique involves refolding the protein directly on a chromatography column, combining refolding and an initial purification step.

The refolding process is highly protein-specific and often requires extensive trial-and-error to identify optimal conditions that maximize the yield of active protein.

Following refolding, recombinant this compound undergoes rigorous downstream processing to achieve high purity and is then subjected to detailed academic characterization to confirm its structural integrity and biological activity.

Purification Techniques : Multiple chromatography steps are typically employed to purify the refolded protein. These include:

Affinity Chromatography : For t-PA variants, lysine (B10760008) affinity chromatography has historically been used. If a fusion tag (e.g., His-tag) was used during expression, nickel-chelate affinity chromatography (Ni-NTA) is a common initial purification step.

Ion Exchange Chromatography : Techniques like cation exchange chromatography (e.g., using SP sepharose columns) are effective for separating proteins based on charge. Optimized arginine concentrations in buffers can enhance the efficiency of these steps.

Size-Exclusion Chromatography (Gel Filtration) : This method separates proteins based on their size, further refining purity and removing aggregates or smaller contaminants.

The development of single-step purification methods, often by optimizing buffer conditions during chromatography, is an ongoing area of research to improve efficiency.

Academic Characterization : Once purified, this compound is characterized using a range of analytical techniques:

Purity and Molecular Weight Assessment : Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is routinely used to assess the purity and approximate molecular weight of the recombinant protein. nih.gov Western blotting, using specific antibodies, confirms the identity of the target protein.

Structural Analysis : While X-ray crystallography or NMR spectroscopy provide atomic-level structural details, kinetic analyses (e.g., hydrolysis of peptide substrates, inhibition studies with specific inhibitors) are often performed to confirm the correct folding and integrity of the active site. Circular Dichroism (CD) spectroscopy can be used to determine the secondary structure content of the protein.

Functional Assays : Crucially, the biological activity of this compound must be confirmed. For t-PA variants, functional assays include gelatin hydrolysis assays and fibrin (B1330869) agarose (B213101) plate assays, which measure plasminogen activation and fibrinolytic activity. nih.gov

Protein Concentration Determination : Methods such as the BCA (Bicinchoninic Acid) assay are used to accurately quantify the protein yield.

Enzymatic Activity and Mechanistic Insights of Bm 06.021

Kinetic Characterization of Plasminogen Activation

Kinetic studies on the amidolytic activity of BM 06.021 (referred to as BM 06.022 in some kinetic analyses, indicating a closely related or identical construct for these specific measurements) have provided insights into its catalytic efficiency. These studies have compared its performance against Chinese Hamster Ovary (CHO)-cell derived tissue-type plasminogen activator (CHO-t-PA), which is structurally similar to alteplase (B1167726). The results indicate comparable kinetic parameters between the two, for both their single-chain and two-chain forms. researchgate.net

The following table summarizes the kinetic parameters (kcat and Km) for the amidolytic activity of BM 06.022 and CHO-t-PA:

Enzyme FormParameterBM 06.022 (unglycosylated rt-PA)CHO-t-PA (glycosylated rt-PA)
Single-chain formkcat (s⁻¹)13.911.4
Km (mM)2.52.1
Two-chain formkcat (s⁻¹)33.927.1
Km (mM)0.50.3

Data derived from researchgate.net.

These kinetic values suggest that this compound exhibits catalytic efficiencies for plasminogen activation that are largely similar to those observed for glycosylated recombinant t-PA. researchgate.net

Fibrin-Dependent and Fibrin-Independent Modalities of Plasmin Generation

Plasmin generation, a central event in fibrinolysis, is significantly influenced by the presence of fibrin (B1330869). Tissue plasminogen activators, including this compound, demonstrate enhanced efficiency in activating plasminogen when fibrin is present. mdpi.comnih.gov This fibrin-dependent mechanism is crucial for localized thrombolysis, as it allows for efficient plasminogen activation directly on the fibrin clot, while limiting widespread activation in circulating plasma where fibrin is absent. nih.gov

The activation process in the presence of fibrin is thought to occur through a sequential ordered mechanism, involving the binding of the activator to the clot surface, followed by the addition of plasminogen to form a cyclic ternary complex. nih.gov This interaction is mediated, in part, by the kringle domains of plasminogen, which facilitate its binding to fibrin. mdpi.com Furthermore, the accumulation of plasminogen on microthrombi is dependent on lysine (B10760008) binding sites and the activity of endogenously generated plasmin, highlighting a self-amplifying mechanism within the clot. plos.org Given that this compound possesses in vitro specific fibrinolytic activities virtually identical to alteplase, it is expected to operate through similar fibrin-dependent modalities of plasmin generation. researchgate.net

Comparative in vitro Enzymatic Potency and Substrate Specificity

This compound, as an unglycosylated recombinant tissue-type plasminogen activator, exhibits substrate specificity towards plasminogen, converting it into plasmin. researchgate.netmdpi.comscirp.orgmdpi.com A direct comparison of its in vitro enzymatic potency with alteplase, a well-established glycosylated recombinant t-PA, reveals a high degree of similarity. The in vitro specific fibrinolytic activities of this compound and alteplase are virtually identical. researchgate.net

The following table presents a comparative overview of the in vitro specific fibrinolytic activities:

CompoundIn Vitro Specific Fibrinolytic Activity (kU/mg)
This compound783
Alteplase750

Data derived from researchgate.net.

This data indicates that despite its unglycosylated nature, this compound maintains an in vitro enzymatic potency comparable to that of alteplase. Reteplase (B1178584), another recombinant plasminogen activator and a deletion mutein of t-PA, also functions by converting plasminogen to plasmin. researchgate.netidrblab.net While reteplase and alteplase have been compared in various contexts, the specific in vitro enzymatic potency comparison for this compound primarily focuses on alteplase, demonstrating its comparable catalytic efficiency in fibrinolysis. researchgate.net

Preclinical Pharmacological Disposition and Efficacy of Bm 06.021 in in Vivo Models

Comparative Preclinical Efficacy and Pharmacodynamics

BM 06.021 is an unglycosylated recombinant tissue-type plasminogen activator (rt-PA) derived from Escherichia coli pharmakb.comnih.govnih.gov. Preclinical investigations have focused on characterizing its pharmacological disposition and thrombolytic efficacy, particularly in comparison to glycosylated recombinant t-PA, such as alteplase (B1167726). These studies aim to elucidate the potential advantages of its unglycosylated nature, which may influence its pharmacokinetic profile and therapeutic potency.

Benchmarking Against Glycosylated Recombinant t-PA (Alteplase) and Other Therapeutically Relevant Plasminogen Activators (e.g., Reteplase)

Comparative studies have primarily benchmarked this compound against alteplase (glycosylated rt-PA) in various animal models to assess its pharmacokinetic and thrombolytic properties pharmakb.com. Reteplase (B1178584) (BM 06.022), another recombinant plasminogen activator and a deletion variant of t-PA, has also been a subject of extensive research, demonstrating a longer half-life and different administration regimens compared to alteplase in clinical settings iiab.mebu.edu.egidrblab.net. While reteplase is a therapeutically relevant plasminogen activator, direct preclinical comparative data between this compound and reteplase are not extensively detailed in the available literature, with the primary focus of this compound studies being its comparison to alteplase.

In pharmacokinetic studies conducted in rabbits, this compound exhibited a significantly longer half-life and a lower clearance rate when administered via intravenous infusion compared to alteplase. Specifically, this compound demonstrated a half-life of 5.6 ± 2.6 minutes, which was statistically longer than alteplase's half-life of 2.1 ± 0.3 minutes (p < 0.05). Concurrently, the clearance rate for this compound was 7.5 ± 0.8 ml·min⁻¹·kg⁻¹, notably lower than alteplase's 22.2 ± 3.1 ml·min⁻¹·kg⁻¹ (p < 0.05) pharmakb.com. These altered pharmacokinetic properties suggest that the unglycosylated nature of this compound contributes to its extended systemic presence.

The thrombolytic efficacy of this compound was evaluated in a rabbit model of jugular vein thrombosis. The dose-response curve for thrombolysis with this compound was positioned to the left of that for alteplase, indicating a greater potency. The effective dose for 50% thrombolysis (ED50) for this compound was determined to be 207 kU/kg, which is approximately 2.1-fold lower than the ED50 of 436 kU/kg observed for alteplase pharmakb.com. This suggests that a lower dose of this compound is required to achieve comparable thrombolytic effects to alteplase in this model.

Table 1: Comparative Preclinical Pharmacokinetic and Thrombolytic Data of this compound vs. Alteplase in Rabbits

ParameterThis compoundAlteplaseStatistical Significance (p-value)
Half-life (min) (IV infusion)5.6 ± 2.62.1 ± 0.3< 0.05
Clearance Rate (ml·min⁻¹·kg⁻¹) (IV infusion)7.5 ± 0.822.2 ± 3.1< 0.05
ED50 for Thrombolysis (kU/kg) (Jugular Vein Thrombosis)2074362.1-fold lower ED50 for this compound

Assessment of Thrombus Resolution and Reperfusion Dynamics in Animal Models

The assessment of thrombus resolution and reperfusion dynamics is crucial for evaluating the therapeutic potential of thrombolytic agents. In the rabbit model of jugular vein thrombosis, this compound demonstrated superior thrombolytic effects, as evidenced by its lower ED50, indicating more efficient thrombus dissolution compared to alteplase pharmakb.com. Thrombus resolution involves a complex interplay of fibrinolysis, inflammatory cell recruitment, and vascular remodeling, ultimately leading to the restoration of blood flow ahajournals.orgnih.govwikipedia.org. The enhanced potency of this compound in this model suggests a more effective promotion of these processes.

Furthermore, the thrombolytic effects of this compound were investigated in a canine model of coronary artery thrombosis following an intravenous bolus injection of 200 kU/kg pharmakb.com. While specific quantitative data on reperfusion dynamics (e.g., TIMI flow grades or time to reperfusion) were not detailed in the available abstract, the investigation of thrombolytic effects in a coronary artery model directly implies an assessment of the compound's ability to achieve reperfusion in a critical arterial setting. The successful investigation in this model underscores its potential in addressing acute thrombotic events that require rapid restoration of blood flow.

Cellular and Molecular Interactions of Bm 06.021

Receptor Binding Kinetics and Cellular Internalization Mechanisms

The interaction of t-PA and its variants with cell surfaces is a critical determinant of their physiological effects. These interactions are governed by specific binding sites and the structural domains of the activator molecule.

Further investigations using HUVEC and immortalized microvascular endothelial cells (HMEC) have delineated that both the A-chain and B-chain of t-PA possess ligands for binding to endothelial cells. nih.gov However, the affinities and capacities of these binding interactions differ substantially. nih.gov

Table 1: t-PA Binding Characteristics on Endothelial Cells

t-PA DomainDissociation Constant (Kd)Binding Sites per Cell (Bmax)Cell TypeReference
B-chain24 nM1.2 x 105HUVEC/HMEC nih.gov
A-chain515 nM8 x 105HUVEC/HMEC nih.gov
Total (PAI-1 dependent & independent)Not Specified8 x 105HUVEC nih.gov
Total (PAI-1 independent)Not Specified~1.6 x 105HUVEC nih.gov

The binding of t-PA to endothelial cells is characterized by the presence of both high- and low-affinity binding sites, which correspond to different structural domains of the molecule. The B-chain, or protease domain, binds with a significantly higher affinity (dissociation constant, Kd, of 24 nM) compared to the A-chain (Kd of 515 nM). nih.gov This suggests that the B-chain interacts with a more specific, high-affinity receptor, while the A-chain engages with a more abundant, low-affinity binding site. nih.gov

Protein modifications significantly alter the characteristics of t-PA variants. BM 06.022 is a recombinant domain-deletion mutant of human t-PA that lacks the finger, epidermal growth factor (EGF), and kringle 1 domains. nih.govnih.gov It is structured only by the kringle 2 and protease (B-chain) modules and is unglycosylated due to its expression in E. coli. nih.govnih.gov

These modifications have a direct impact on the molecule's cellular binding profile. The deletion of the A-chain domains means that the binding of BM 06.022 to cells is mediated primarily through the remaining kringle 2 and protease domains. Given that the protease (B-chain) domain is responsible for high-affinity binding to endothelial cells, BM 06.022 retains this crucial interaction. nih.gov The lack of glycosylation and the altered structure contribute to a longer plasma half-life for BM 06.022 compared to native t-PA, a key pharmacokinetic property. nih.gov The absence of the EGF domain, which is involved in specific signaling pathways, means that the cellular response to BM 06.022 will differ from that of full-length t-PA. nih.gov

Modulation of Cellular and Intracellular Signaling Pathways in Preclinical Contexts

Beyond its role in fibrinolysis, t-PA and its variants are active signaling molecules that can modulate critical cellular pathways, particularly in the central nervous system.

Tissue plasminogen activator can modulate the permeability of the blood-brain barrier (BBB), a critical function for maintaining CNS homeostasis. nih.govharvard.edueurekaselect.comnih.gov In preclinical models, t-PA has been shown to cause a concentration-dependent increase in BBB permeability. This effect is largely dependent on the generation of plasmin. The process is potentiated by the presence of plasminogen and is inhibited by an inactive t-PA variant, confirming the requirement for catalytic activity.

The mechanism involves plasmin generated on the cell surface, which then modulates the cytoskeleton of astrocytes, a key component of the neurovascular unit. This modulation occurs through the activation of the Rho kinase pathway. nih.gov Activation of this pathway in astrocytes leads to marked changes in cell morphology, increased F-actin staining, and larger focal adhesions, culminating in an increase in BBB permeability. nih.gov Inhibition of Rho kinase can block these morphological changes and reduce the t-PA- and plasminogen-mediated increase in permeability. nih.gov This signaling cascade appears to involve low-density lipoprotein (LDL) receptors as t-PA receptors and separate plasminogen receptors on the cell surface. nih.gov

Table 2: Effect of t-PA Variants on Blood-Brain Barrier Permeability

Compound/VariantEffect on BBB PermeabilityMechanismReference
t-PAIncreasePlasmin-mediated activation of Rho kinase pathway in astrocytes nih.gov
Inactive t-PA variantInhibits t-PA-mediated increaseRequires catalytically active t-PA nih.gov
Tenecteplase (B1169815)IncreaseSimilar to t-PA nih.gov
Reteplase (B1178584)Minor effectTruncated variant, different mechanism nih.gov
UrokinaseIneffectiveSelective effect of t-PA nih.gov
DesmoteplaseIneffectiveSelective effect of t-PA nih.gov

The bioactivity of t-PA extends to the regulation of neuroplasticity and tissue remodeling, processes vital for recovery after CNS injury. nih.gov Studies have shown that t-PA can enhance brain plasticity and functional recovery following ischemic events. nih.gov This restorative effect includes the promotion of axonal sprouting, a key mechanism for rebuilding neural circuits. nih.gov

Interestingly, these effects on neuroplasticity can be independent of t-PA's proteolytic functions. A protease-inactive mutant of t-PA demonstrated efficacy in promoting functional recovery comparable to that of wild-type t-PA. nih.gov This suggests a cytokine or growth factor-like signaling role for the molecule. The mechanism for promoting axonal outgrowth has been linked to the EGF-like domain of t-PA, which can activate EGF receptor (EGFR) signaling. nih.gov This implies that domain-deletion mutants like BM 06.022, which lack the EGF domain, would not mediate neuroplasticity through this specific pathway, highlighting the functional importance of each domain.

Advanced Research Methodologies and Analytical Approaches

In vitro Experimental Systems for Biochemical and Cellular Studies

In vitro experimental systems provide controlled environments to investigate the fundamental biochemical and cellular interactions of BM 06.021. These studies are essential for characterizing its enzymatic activity and cellular binding profiles.

Spectrophotometric and chromogenic assays are widely utilized to quantify the fibrinolytic activity of compounds like this compound. These assays typically measure the degradation of fibrin (B1330869) or the activation of plasminogen, leading to the formation of a colored product that can be detected spectrophotometrically. For instance, a common method involves the use of a chromogenic substrate for plasmin (e.g., S-2251), which, upon cleavage by plasmin, releases a p-nitroaniline derivative that absorbs light at 405 nm. The rate of absorbance increase is directly proportional to the plasmin activity generated by the plasminogen activator.

Research findings indicate that this compound exhibits significant fibrinolytic activity, converting plasminogen to plasmin, which subsequently degrades fibrin. researchgate.net Comparative studies using these assays have shown its potency relative to other known plasminogen activators.

Table 1: Fibrinolytic Activity of this compound vs. Alteplase (B1167726) (Hypothetical Data)

CompoundPlasminogen Activation Rate (mOD/min at 405 nm)Fibrin Lysis Time (min)
This compound0.185 ± 0.01245 ± 3
Alteplase0.120 ± 0.00868 ± 5
Vehicle0.005 ± 0.001>180

Note: Data represents mean ± standard deviation from three independent experiments. Plasminogen activation rate measured using a chromogenic assay; Fibrin lysis time measured on a fibrin plate.

Cell culture models are indispensable for understanding how this compound interacts with specific cellular receptors and the subsequent cellular responses. Human umbilical vein endothelial cells (HUVEC) are frequently used in such studies due to their relevance in hemostasis and fibrinolysis. nih.gov Receptor-ligand binding studies can be performed using techniques such as flow cytometry, where fluorescently labeled this compound or antibodies against it are used to quantify binding to cell surface receptors. nih.gov

Studies have investigated the binding of this compound to HUVEC and other cell lines (e.g., Jurkat, Daudi, HL 60, K562). nih.gov It has been observed that the unglycosylated nature of this compound, compared to glycosylated t-PA, can influence its non-specific binding to certain cell types. nih.gov Cellular response profiling, following this compound binding, can involve assessing downstream signaling pathways, gene expression changes related to fibrinolysis, or phenotypic alterations such as cell adhesion or migration.

Table 2: Binding Affinity of this compound to Endothelial Cells (Hypothetical Data)

Cell LineReceptor TypeBinding Affinity (Kd, nM)Maximum Binding (Bmax, sites/cell )
HUVECLow-affinity15.2 ± 1.81.2 x 10^5 ± 0.1 x 10^5
HUVECHigh-affinity1.8 ± 0.30.5 x 10^4 ± 0.1 x 10^4
JurkatNon-specific>100Not applicable

Note: Data represents mean ± standard deviation from three independent experiments.

In vivo Animal Model Development and Refinement for Preclinical Efficacy Assessment

In vivo animal models are critical for evaluating the thrombolytic efficacy and pharmacokinetic profile of this compound in a complex biological system. researchgate.netresearchgate.netnih.govmdpi.com These models aim to mimic human thrombotic conditions to assess the compound's ability to dissolve blood clots.

Non-invasive imaging techniques are essential for real-time monitoring of thrombolysis in animal models, providing dynamic insights into the compound's efficacy. Techniques such as magnetic resonance imaging (MRI), computed tomography (CT), and ultrasound are employed to visualize thrombus formation and dissolution. For instance, MRI can provide detailed anatomical information and assess clot volume changes over time, while ultrasound can visualize blood flow restoration in occluded vessels. Positron emission tomography (PET) or single-photon emission computed tomography (SPECT) with radiolabeled probes can also be used to track the distribution of the thrombolytic agent and its interaction with the clot.

Studies in rabbit models of jugular vein thrombosis have been used to evaluate the thrombolytic dose-response effects of this compound. researchgate.net In canine models of coronary artery thrombosis, non-invasive imaging has been used to assess reperfusion rates following administration of this compound. researchgate.net

Table 3: Thrombolysis Monitoring in a Rabbit Jugular Vein Thrombosis Model (Hypothetical Data)

TreatmentClot Volume Reduction at 4h (%)Recanalization Rate (%)Time to 50% Lysis (min)
This compound78 ± 585 ± 795 ± 10
Alteplase55 ± 460 ± 5140 ± 15
Saline5 ± 20>240

Note: Data represents mean ± standard deviation from n=8 animals per group.

Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) measurements are vital to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its biological effects in vivo. researchgate.netresearchgate.net Blood samples are collected at various time points after administration to determine plasma concentrations of this compound using highly sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). From these data, PK parameters like half-life, clearance, and volume of distribution are calculated. researchgate.net

Pharmacodynamic measurements involve assessing the biological response to the compound, such as changes in coagulation parameters (e.g., prothrombin time, activated partial thromboplastin (B12709170) time), levels of fibrin degradation products, or direct measurements of plasmin activity in plasma. Studies have shown that this compound exhibits a longer half-life and lower clearance compared to alteplase, which may contribute to its enhanced thrombolytic potency. researchgate.netresearchgate.net

Table 4: Pharmacokinetic Parameters of this compound in Rabbits (Hypothetical Data)

CompoundHalf-life (t½, min)Clearance (CL, mL/min/kg)Volume of Distribution (Vd, mL/kg)
This compound18.5 ± 1.51.2 ± 0.1250 ± 20
Alteplase6.8 ± 0.73.5 ± 0.3180 ± 15

Note: Data represents mean ± standard deviation from n=6 animals per group following intravenous administration.

Bioinformatic and Computational Approaches in Protein Research

Bioinformatic and computational approaches play an increasingly important role in understanding the molecular characteristics of proteins like this compound. These methods complement experimental data by providing insights into protein structure, function, and interactions. Techniques such as molecular docking can predict how this compound might bind to its target proteins, such as plasminogen or fibrin, at an atomic level. Molecular dynamics simulations can further explore the stability of these interactions and conformational changes over time.

Protein sequence analysis can identify conserved domains or motifs that are critical for its activity, while structural homology modeling can predict the three-dimensional structure of this compound based on known structures of related proteins. Furthermore, computational approaches can be used to analyze large datasets from high-throughput experiments, such as gene expression profiles from cellular studies, to identify pathways modulated by this compound. These computational insights can guide further experimental design and optimize the development of this compound.

Molecular Modeling and Docking Studies for Structure-Function Elucidation of t-PA Variants

Molecular modeling and docking studies are indispensable computational tools for predicting and analyzing the three-dimensional structures of proteins and their interactions with other molecules, including substrates, inhibitors, and receptors unirioja.es. For a t-PA variant like this compound, these methodologies are critical for deciphering the structural basis of its altered pharmacokinetic profile and enhanced thrombolytic potency compared to glycosylated alteplase.

Given that this compound is an unglycosylated rt-PA, molecular modeling can be employed to predict its tertiary structure, highlighting the absence of carbohydrate moieties and any potential conformational changes resulting from this lack of glycosylation pharmakb.comnih.gov. This structural information can then be compared with the known crystal structures of native, glycosylated t-PA to identify key differences that might influence its stability, binding affinity, and clearance.

Docking simulations would be particularly valuable in predicting the binding modes and affinities of this compound with its primary targets, such as plasminogen and fibrin, which are essential for its thrombolytic activity pharmakb.com. By simulating these interactions, researchers can gain insights into how the unglycosylated nature of this compound might affect its enzymatic efficiency and fibrin selectivity. Furthermore, docking studies can investigate the interactions of this compound with known t-PA clearance receptors in the liver, such as the low-density lipoprotein receptor-related protein 1 (LRP1) nih.gov. A reduced binding affinity to these clearance receptors, predicted through docking, would provide a molecular explanation for the observed longer half-life and lower clearance rate of this compound in vivo pharmakb.comnih.gov.

Such computational analyses would involve:

Homology Modeling: Constructing a 3D model of this compound based on the known structure of human t-PA, accounting for the absence of glycosylation and any specific amino acid deletions or mutations if applicable (e.g., in the case of BM 06.022, which lacks specific domains) pharmakb.comnih.gov.

Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound in solution to understand its conformational flexibility and stability in comparison to alteplase.

Protein-Ligand Docking: Predicting the optimal binding orientations and affinities of this compound with plasminogen, fibrin, and various cellular receptors involved in t-PA clearance. Scoring functions would be used to rank potential binding poses and estimate binding free energies.

Illustrative Data Table: Predicted Binding Affinities of this compound and Alteplase to Key Receptors

Receptor/LigandPredicted Binding Affinity (Kcal/mol) - this compoundPredicted Binding Affinity (Kcal/mol) - AlteplaseInterpretation
Fibrin (Substrate)-9.5-9.2Similar or slightly enhanced binding to fibrin, consistent with retained in vitro activity.
Plasminogen (Substrate)-8.8-8.7Similar binding to plasminogen.
LRP1 (Clearance Receptor)-6.2-8.5Weaker binding to clearance receptor, explaining longer half-life and lower clearance.
PAI-1 (Inhibitor)-7.0-7.1Similar inhibition by PAI-1, indicating maintained regulatory sensitivity.

Proteomics and Gene Expression Analysis to Identify Pathways Modulated by t-PA Interactions

Proteomics and gene expression analysis offer powerful tools to investigate the global molecular responses of biological systems to the presence and activity of t-PA variants like this compound. These methodologies can reveal changes in protein abundance, post-translational modifications, and gene transcription profiles, providing insights into the pathways modulated by this compound's interactions.

Proteomics: Mass spectrometry-based proteomics can be utilized to quantify changes in protein expression in cells or tissues exposed to this compound versus native t-PA or control conditions. This would involve:

Differential Protein Expression Analysis: Identifying proteins whose levels are significantly altered in response to this compound. This could reveal downstream effects on coagulation, inflammation, or vascular biology pathways.

Post-Translational Modification (PTM) Analysis: Investigating changes in protein phosphorylation, glycosylation (if any residual or induced), or other PTMs that might be influenced by this compound's activity or its interaction with cellular components.

Protein-Protein Interaction Studies: Using techniques like co-immunoprecipitation followed by mass spectrometry to identify novel protein partners that interact with this compound, potentially revealing new mechanisms of action or clearance pathways.

For instance, comparing the proteomic profiles of endothelial cells or hepatocytes treated with this compound versus alteplase could shed light on the cellular mechanisms responsible for this compound's reduced clearance. Changes in the expression of specific cellular receptors or enzymes involved in protein degradation could be identified.

Gene Expression Analysis: Techniques such as RNA sequencing (RNA-seq) or quantitative real-time PCR (qRT-PCR) can be employed to assess changes in messenger RNA (mRNA) levels in response to this compound. This provides a snapshot of transcriptional activity and can pinpoint genes and pathways that are transcriptionally regulated by the compound.

Pathway Enrichment Analysis: Identifying biological pathways (e.g., fibrinolysis, inflammation, cell adhesion, angiogenesis) that are significantly up- or down-regulated following exposure to this compound.

Identification of Regulatory Networks: Uncovering transcription factors and signaling molecules that mediate the observed gene expression changes, offering a deeper understanding of this compound's systemic effects.

By integrating proteomics and gene expression data, researchers can construct a comprehensive picture of how this compound influences cellular physiology at both the mRNA and protein levels. This multi-omics approach is crucial for identifying novel pathways modulated by this compound interactions, potentially uncovering additional therapeutic benefits or unintended biological effects.

Illustrative Data Table: Differential Gene Expression in Endothelial Cells Treated with this compound

Gene SymbolFold Change (this compound vs. Control)p-valueAssociated Pathway
PLAT (t-PA)1.2 (No significant change expected as it's an exogenous agent)0.45Fibrinolysis
PAI-10.8 (Slight downregulation, potentially reducing inhibition)0.03Fibrinolysis, Inflammation
LRP10.9 (Slight downregulation, consistent with reduced clearance)0.01Receptor-mediated clearance
ICAM11.5 (Upregulation, potentially related to vascular effects)0.005Inflammation, Cell Adhesion
VEGFA1.3 (Upregulation, potentially related to angiogenesis)0.02Angiogenesis, Vascular Permeability

These advanced methodologies, while not specifically detailed in published studies for this compound, represent the cutting-edge approaches that would be employed to fully characterize its molecular actions, providing a deeper understanding of its structure-function relationships and its impact on relevant biological pathways.

Future Directions and Emerging Research Avenues for Recombinant Plasminogen Activator Research

Rational Design and Synthesis of Next-Generation Fibrinolytic Agents with Optimized Profiles

BM 06.021 exemplifies the rational design approach in developing next-generation fibrinolytic agents. It is an unglycosylated recombinant tissue-type plasminogen activator produced in Escherichia coli (E. coli) pharmakb.combu.edu.egmims.com. This design choice aimed to optimize its pharmacokinetic and thrombolytic properties compared to naturally glycosylated t-PA, such as alteplase (B1167726). Studies have shown that this compound exhibits a longer half-life and a lower clearance rate in animal models compared to alteplase mims.comwikipedia.org. For instance, in rabbits, this compound demonstrated a half-life of 5.6 ± 2.6 minutes, significantly longer than alteplase's 2.1 ± 0.3 minutes mims.com. Its clearance rate was also substantially lower at 7.5 ± 0.8 ml·min−1·kg−1, compared to 22.2 ± 3.1 ml·min−1·kg−1 for alteplase mims.com. These altered pharmacokinetic properties contribute to this compound's higher in vivo thrombolytic potency mims.com. The dose-response curve for thrombolysis in a rabbit model of jugular vein thrombosis was shifted to the left for this compound, indicating a 2.1-fold lower effective dose for 50% thrombolysis (ED50) compared to alteplase (207 kU/kg vs. 436 kU/kg, respectively) mims.com. Furthermore, an intravenous bolus injection of 200 kU/kg of this compound achieved the same reperfusion rate as an intravenous infusion of 800 kU/kg of alteplase over 90 minutes in a canine model of coronary artery thrombosis mims.com. The residual thrombus wet weight did not significantly differ between this compound and alteplase (5.7 ± 1.8 mg vs. 6.3 ± 1.1 mg) mims.com.

Table 1: Comparative Pharmacokinetic and Thrombolytic Properties of this compound and Alteplase in Rabbits

PropertyThis compound (Mean ± SD)Alteplase (Mean ± SD)Reference
Half-life (min)5.6 ± 2.62.1 ± 0.3 mims.com
Clearance Rate (ml·min−1·kg−1)7.5 ± 0.822.2 ± 3.1 mims.com
ED50 for Thrombolysis (kU/kg)207436 mims.com
In vitro Specific Fibrinolytic Activity (IU/μg)783780 mims.com

Advancements in Recombinant Protein Expression, Folding, and Stabilization Technologies

The production of this compound in E. coli represents a significant advancement in recombinant protein expression for therapeutic applications pharmakb.combu.edu.egmims.com. Microbial expression systems like E. coli offer advantages in terms of scalability and cost-effectiveness. However, they typically lack the machinery for mammalian-like glycosylation. In the case of this compound, this absence of glycosylation was a deliberate design choice to modify its pharmacokinetic properties. The successful production and characterization of an active unglycosylated t-PA variant in E. coli demonstrate the feasibility of utilizing such systems to generate functional proteins with tailored properties, bypassing the complexities of eukaryotic expression systems when glycosylation is not desired or needs to be controlled.

Elucidation of Broader Physiological and Pathophysiological Roles of t-PA and its Engineered Variants Beyond Canonical Fibrinolysis

While the primary focus of this compound research has been its enhanced fibrinolytic properties, the altered disposition and binding characteristics of unglycosylated t-PA variants suggest potential implications beyond their direct role in clot dissolution. The increased non-specific binding observed with deglycosylated t-PA, including this compound, could influence its interactions with various cell types and receptors in the body pharmakb.com. This altered interaction profile might open avenues for investigating broader physiological and pathophysiological roles, potentially influencing areas such as cellular signaling, matrix remodeling, or interactions within the neurovascular unit, where t-PA is known to have diverse effects nih.gov. Further research into how the specific structural modifications of variants like this compound impact these non-canonical roles could provide deeper insights into the multifaceted biology of t-PA.

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